Hydroxy(naphthalen-2-yl)oxophosphanium
Description
Hydroxy(naphthalen-2-yl)oxophosphanium is a phosphorus-containing organic compound characterized by a naphthalen-2-yl group attached to an oxophosphanium core with a hydroxyl substituent. This structure places it within a broader class of organophosphorus compounds, which are notable for their diverse reactivity and applications in catalysis, materials science, and pharmaceuticals.
The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in related naphthalene-containing systems. For example, sodium ethoxide-mediated cyclization of enones with ethyl acetoacetate is a common method for generating naphthalene-fused cyclohexenone derivatives, which share structural motifs with this compound .
Properties
CAS No. |
61260-18-2 |
|---|---|
Molecular Formula |
C10H8O2P+ |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
hydroxy-naphthalen-2-yl-oxophosphanium |
InChI |
InChI=1S/C10H7O2P/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/p+1 |
InChI Key |
NJDGJQITINWEEU-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[P+](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy(naphthalen-2-yl)oxophosphanium typically involves the reaction of naphthalene derivatives with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Hydroxy(naphthalen-2-yl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Hydroxy(naphthalen-2-yl)oxophosphanium has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of hydroxy(naphthalen-2-yl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(Naphthalen-2-yl)-2-Oxo-6-Arylcyclohex-3-enecarboxylates
These compounds (e.g., 9-16 in ) share the naphthalen-2-yl moiety but differ in their ester and ketone functionalities. Key distinctions include:
- Reactivity : The oxophosphanium group in Hydroxy(naphthalen-2-yl)oxophosphanium confers electrophilic character at phosphorus, enabling nucleophilic attack or ligand exchange. In contrast, the ester and ketone groups in compounds 9-16 undergo hydrazone formation (e.g., with 2,4-dinitrophenylhydrazine) and hydrolysis .
- Spectral Signatures : The IR spectrum of compound 9 (a representative example) shows strong absorptions at 1738 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (ketone C=O). This compound would instead exhibit P=O stretching (~1200–1300 cm⁻¹) and O–H stretching (~3200–3600 cm⁻¹) .
2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium
This analog (CAS 17316-67-5) replaces the naphthalen-2-yl group with a butylamino substituent. Comparative
Physicochemical Properties
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